molecular formula C5H9ClSiZn B3029783 Chlorozinc(1+);ethynyl(trimethyl)silane CAS No. 78389-87-4

Chlorozinc(1+);ethynyl(trimethyl)silane

Cat. No. B3029783
CAS RN: 78389-87-4
M. Wt: 198 g/mol
InChI Key: ODBFHNBEIUVFJZ-UHFFFAOYSA-M
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Description

Chlorozinc(1+);ethynyl(trimethyl)silane, also known as Trimethylsilylethynylzinc chloride, is a chemical compound with the molecular formula C5H9ClSiZn . It has a molecular weight of 198.04300 .


Synthesis Analysis

The synthesis of Chlorozinc(1+);ethynyl(trimethyl)silane involves the use of n-butyllithium in tetrahydrofuran and hexane. BuLi in hexane is added at -60°C under N2 to a stirred solution of Me3SiCCH in THF. After 10 minutes, a solution of ZnCl2 in THF is added. The mixture is stirred for an additional 15 minutes at -20°C .


Molecular Structure Analysis

The molecular structure of Chlorozinc(1+);ethynyl(trimethyl)silane is represented by the formula C5H9ClSiZn . The exact mass of the compound is 195.94500 .

Scientific Research Applications

  • Chemical Reactions and Syntheses:

    • Trimethyl ethynyl silane participates in unique reactions, such as anti-Markovnikov addition with tellurium tetrachloride, forming specific adducts like Z-1-(trimethylsilyl)-2-chlorovinyl telluride (Amosova et al., 2008).
    • It's used in the laser-induced formation of polymers, demonstrating its utility in chemical vapor deposition and photopolymerization processes (Pola et al., 2001).
    • Electrochemical silylation of phenylacetylene with chlorotrimethylsilane and dichlorodimethylsilane yields silylated ethynyl and ethenyl derivatives, showing its role in electrochemical synthesis (Jouikov & Salaheev, 1996).
  • Material Science and Surface Modification:

    • Trimethyl(ethynyl)silane derivatives are used in the modification of surfaces, such as in the preparation of tunable hydrophilic, hydrophobic, and super-hydrophobic silica, demonstrating their utility in tailoring surface properties (García et al., 2007).
    • Similarly, these compounds find applications in the improvement of properties of nanocomposite foams, as seen in the compression set property improvement of ethylene vinyl acetate copolymer/ethylene‐1‐butene copolymer/organoclay nanocomposite foams (Park et al., 2008).
  • Novel Synthesis Techniques and Intermediate Compounds:

    • They serve as intermediates in the synthesis of various complex molecules, like in the synthesis of β-trifluoromethylstyrenes using (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, demonstrating their role in creating functionally diverse compounds (Omote et al., 2012).
    • In medicinal chemistry, compounds like 5-Ethynyl-1-β-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide (ETCAR) are synthesized using trimethyl-[(tributylstannyl)ethynyl]silane, highlighting its role in the synthesis of biologically active molecules (Ostrowski et al., 2011).

Safety and Hazards

The safety data sheet for Chlorozinc(1+);ethynyl(trimethyl)silane indicates that it is highly flammable and toxic if swallowed or inhaled. It is harmful in contact with skin and causes severe skin burns and eye damage .

properties

IUPAC Name

chlorozinc(1+);ethynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBFHNBEIUVFJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#[C-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClSiZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473110
Record name Zinc, chloro[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorozinc(1+);ethynyl(trimethyl)silane

CAS RN

78389-87-4
Record name Zinc, chloro[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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